molecular formula C9H13ClN2O2 B070788 N-Methyl-4-nitrophenethylamine hydrochloride CAS No. 166943-39-1

N-Methyl-4-nitrophenethylamine hydrochloride

Cat. No. B070788
M. Wt: 216.66 g/mol
InChI Key: VGJDSNZOPPZCTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methyl-4-nitrophenethylamine hydrochloride and related compounds involves several key steps, including N-formylation and amination reactions. A study described the direct N-formylation of 4-nitrophenethylamine hydrochloride with formic acid and sodium formate without the need for a catalyst or solvent. This method exemplifies the synthetic approaches used to produce this class of compounds with high efficiency and under environmentally benign conditions (Li-Ping He et al., 2010).

Molecular Structure Analysis

The molecular and crystal structures of N-phenyl-4-nitrobenzylamine, N-phenyl-4-nitrophenethylamine, and N-methyl-N-p-tolyl-4-nitrophenethylamine have been determined using X-ray crystallography. These studies reveal insights into the stereochemistry and molecular conformations of these compounds, highlighting the influence of nitro and methyl substituents on the overall molecular architecture (F. Iwasaki et al., 1988).

Chemical Reactions and Properties

Research into the chemical reactions and properties of N-Methyl-4-nitrophenethylamine hydrochloride and its derivatives provides valuable information on their reactivity and potential applications. For instance, the formation of N-nitroso compounds from reactions involving nitrophenylamines under certain conditions has been documented, illustrating the compound's reactivity and the potential for generating a range of derivatives through nitrosation and other chemical transformations (Junghoon Choi & R. L. Valentine, 2002).

Physical Properties Analysis

The physical properties of N-Methyl-4-nitrophenethylamine hydrochloride, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various domains. The compound's crystal and molecular structures have been explored in detail, providing insights into its solid-state characteristics and guiding its use in materials science and pharmaceutical research (F. Iwasaki et al., 1988).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, define the utility of N-Methyl-4-nitrophenethylamine hydrochloride in synthesis and industrial applications. Studies focusing on its reactions, such as with dimethylamine to form N-nitrosodimethylamine, shed light on its behavior in chemical processes and potential environmental impact (Junghoon Choi & R. L. Valentine, 2002).

Scientific Research Applications

  • Synthetic Applications : N-Methyl-4-nitrophenethylamine hydrochloride is used as an intermediate in organic synthesis. It has applications in the fields of medicine, pesticides, and chemicals. A study discussed the synthesis of N,N-Dimethyl-4-nitrobenzylamine, highlighting its importance as an intermediate in these sectors (Wang Ling-ya, 2015).

  • Crystal and Molecular Structure Studies : The compound has been studied for its crystal and molecular structures, which is crucial for understanding its properties and potential applications in various fields. A research paper detailed the crystal and molecular structures of related compounds, providing insights into their physical and chemical characteristics (F. Iwasaki et al., 1988).

  • Synthesis of Pharmaceutical Compounds : It is used in the synthesis of pharmaceutical compounds such as Ropinirole hydrochloride. This process involves several steps including chlorination, amidation, and reduction (Li Qian, 2007).

  • Formation and Detection of N-Nitroso Compounds : The compound is also significant in studies related to the formation of N-nitroso compounds and their potential health impacts, such as mutagenic and carcinogenic effects. For example, a study evaluated the formation of N-nitrosomethylethylamine and N-nitrosodiethylamine as a result of reactions involving similar compounds (B. Kasprzyk-Hordern et al., 2005).

  • Forensic Science : In the field of forensic science, molecular crystals related to N-Methyl-4-nitrophenethylamine hydrochloride have been studied for their characterization, crucial for forensic investigations (W. F. Graf et al., 2020).

Safety And Hazards

This compound is classified as non-combustible . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It’s also classified under GHS07, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

N-methyl-2-(4-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-10-7-6-8-2-4-9(5-3-8)11(12)13;/h2-5,10H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJDSNZOPPZCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584899
Record name N-Methyl-2-(4-nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-nitrophenethylamine hydrochloride

CAS RN

166943-39-1
Record name Benzeneethanamine, N-methyl-4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166943-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(4-nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-4-nitrophenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-methyl-2-(4-nitrophenyl)etnylamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Zhang, M Zou, W Wang, J Li, X Liang - Foods, 2021 - mdpi.com
The compound, 4,4′-dinitrocarbanilide (DNC), is the marker residue of concern in edible tissues of broilers fed with diets containing anticoccidial nicarbazin (NIC). In this study, 25 …
Number of citations: 4 www.mdpi.com
M Zou, Y Yin, L Guo, Q Zhang, J Li, H Zhang, Q Song… - Biosensors, 2023 - mdpi.com
… , N-(4-nitrophenyl) propionamide, H-Val-pNA HCl, L-argininep-nitroanilide dihydrochloride, 4-nitrophenethylamine hydrochloride, N-methyl-4-nitrophenethylamine hydrochloride, H-Ala-…
Number of citations: 7 www.mdpi.com

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